molecular formula C12H17BrN2 B13647464 1-[(2-Bromo-3-methylphenyl)methyl]piperazine

1-[(2-Bromo-3-methylphenyl)methyl]piperazine

Cat. No.: B13647464
M. Wt: 269.18 g/mol
InChI Key: BVZNAVFNKGBTCH-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a brominated methylphenyl group attached to the piperazine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-methylphenyl)methyl]piperazine typically involves the reaction of 2-bromo-3-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzylic carbon, displacing the chloride ion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-[(2-Bromo-3-methylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The brominated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(2-Chloro-3-methylphenyl)methyl]piperazine
  • 1-[(2-Fluoro-3-methylphenyl)methyl]piperazine
  • 1-[(2-Iodo-3-methylphenyl)methyl]piperazine

Comparison: 1-[(2-Bromo-3-methylphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in chemical and biological research.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[(2-bromo-3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2/c1-10-3-2-4-11(12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

BVZNAVFNKGBTCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN2CCNCC2)Br

Origin of Product

United States

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